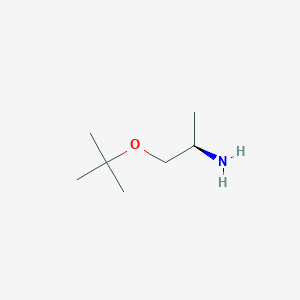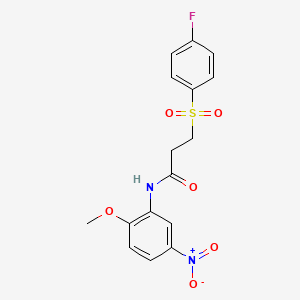
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, commonly known as MTIU, is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH). It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases, including hypertension, inflammation, and cancer.
作用机制
MTIU is a potent and selective inhibitor of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, which is an enzyme that catalyzes the hydrolysis of EETs to DHETs. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of EETs and a decrease in the levels of DHETs, which has been shown to have beneficial effects in various diseases. The mechanism of action of MTIU involves the formation of a covalent bond between the inhibitor and the catalytic site of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea.
Biochemical and Physiological Effects
MTIU has been shown to have beneficial effects in various diseases, including hypertension, inflammation, and cancer. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of EETs and a decrease in the levels of DHETs, which has been shown to have anti-inflammatory, vasodilatory, and anti-cancer effects. In addition, MTIU has been shown to have beneficial effects on glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
MTIU is a potent and selective inhibitor of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, which makes it an ideal tool for studying the role of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in various diseases. The advantages of using MTIU in lab experiments include its high potency and selectivity, its ability to modulate the EET/DHET ratio, and its well-defined mechanism of action. The limitations of using MTIU in lab experiments include its potential toxicity and off-target effects, which need to be carefully monitored.
未来方向
For research on MTIU include the development of more potent and selective inhibitors of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea, the optimization of the dosing and administration regimens, and the evaluation of its safety and efficacy in clinical trials. In addition, the role of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea in various diseases needs to be further elucidated, and the potential of MTIU as a therapeutic agent in these diseases needs to be explored.
合成方法
MTIU can be synthesized using a straightforward and efficient method. The synthesis involves the reaction of 1-(2-morpholinoethyl)-3-(3-phenylpropyl)urea with thiophene-3-carboxaldehyde in the presence of a base such as potassium carbonate. The reaction proceeds through a Knoevenagel condensation reaction, followed by a cyclization reaction to form the final product. The purity and yield of the product can be improved using various purification techniques such as column chromatography and recrystallization.
科学研究应用
MTIU has been extensively studied for its potential therapeutic applications in various diseases. Inhibition of 1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea by MTIU leads to an increase in the levels of epoxyeicosatrienoic acids (EETs) and a decrease in the levels of dihydroxyeicosatrienoic acids (DHETs). EETs are potent vasodilators and anti-inflammatory mediators, while DHETs are pro-inflammatory and vasoconstrictive. Therefore, the modulation of the EET/DHET ratio by MTIU has been shown to have beneficial effects in various diseases.
属性
IUPAC Name |
1-(2-morpholin-4-yl-2-thiophen-3-ylethyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c24-20(21-9-4-7-17-5-2-1-3-6-17)22-15-19(18-8-14-26-16-18)23-10-12-25-13-11-23/h1-3,5-6,8,14,16,19H,4,7,9-13,15H2,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRUWWWOQONLKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)NCCCC2=CC=CC=C2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Morpholino-2-(thiophen-3-yl)ethyl)-3-(3-phenylpropyl)urea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


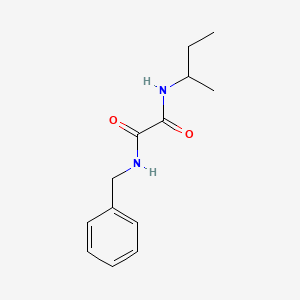
![Allyl 7-methyl-4-oxo-2-(propylthio)-5-(p-tolyl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2920946.png)
![1-(4-Fluorobenzyl)-3-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)urea](/img/structure/B2920947.png)
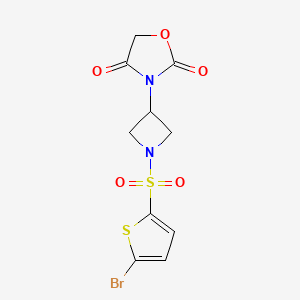
![methyl 2-amino-1-cyano-6,7,8,9-tetrahydro-5H-pyrrolo[1,2-a]azepine-3-carboxylate](/img/structure/B2920951.png)
![4-bromo-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2920953.png)
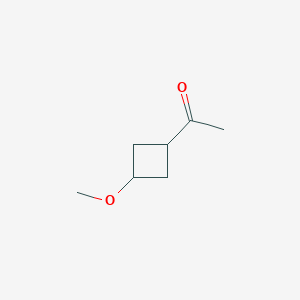
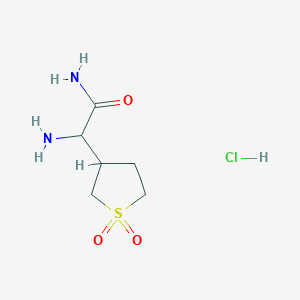
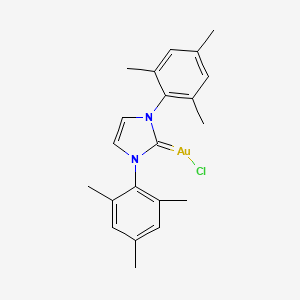

![3-(1-(4-propyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2920960.png)
